molecular formula C8H13N3 B1354738 N-(3-methylpyridin-2-yl)ethane-1,2-diamine CAS No. 81528-65-6

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

Cat. No.: B1354738
CAS No.: 81528-65-6
M. Wt: 151.21 g/mol
InChI Key: FOMZKRMMBHSXRG-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It features a pyridine ring substituted with a methyl group at the 3-position and an ethane-1,2-diamine moiety attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine typically begins with 3-methylpyridine and ethane-1,2-diamine.

    Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where ethane-1,2-diamine reacts with 3-methylpyridine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Additionally, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed to deprotonate the amine group, enhancing nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-methylpyridin-2-yl)ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkylating agents, and acylating agents.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is used as a building block in organic synthesis. It serves as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.

Biology

In biological research, this compound is studied for its potential as a chelating

Properties

IUPAC Name

N'-(3-methylpyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMZKRMMBHSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510640
Record name N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81528-65-6
Record name N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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